molecular formula C15H15N5O3S B233567 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide CAS No. 6364-09-6

2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Cat. No. B233567
CAS RN: 6364-09-6
M. Wt: 345.4 g/mol
InChI Key: CIPQWGJUJZMIOZ-UHFFFAOYSA-N
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Description

2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of numerous studies in recent years. In

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways, and carbonic anhydrases, which are involved in regulating pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide are complex and depend on the specific cellular processes that are affected by this compound. Some studies have shown that this compound can induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate immune responses in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for investigating specific cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide. Some possible areas of investigation include further studies on the mechanism of action of this compound, as well as its potential applications in other areas of scientific research. Additionally, research on the potential toxicity of this compound and ways to mitigate this toxicity could also be an important area of investigation.

Synthesis Methods

The synthesis of 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves the reaction of 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in high purity.

Scientific Research Applications

2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these areas of research, making it a promising candidate for further investigation.

properties

CAS RN

6364-09-6

Product Name

2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15N5O3S/c1-10-9-11(2)18-15(17-10)20-24(22,23)13-5-3-12(4-6-13)19-14(21)7-8-16/h3-6,9H,7H2,1-2H3,(H,19,21)(H,17,18,20)

InChI Key

CIPQWGJUJZMIOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N)C

Origin of Product

United States

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